![molecular formula C15H23IN2O B12303457 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,13-Diazatetracyclo[77102,7013,17]heptadec-4-en-6-one;hydroiodide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide typically involves multi-step organic reactions. The process begins with the formation of the core tetracyclic structure, followed by the introduction of nitrogen atoms at specific positions. The final step involves the addition of the hydroiodide group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one
- 7,13-diazatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadec-8-en-6-one
Uniqueness
Compared to similar compounds, 7,13-diazatetracyclo[77102,7013,17]heptadec-4-en-6-one;hydroiodide stands out due to its unique tetracyclic structure and the presence of nitrogen atoms at specific positions
Properties
Molecular Formula |
C15H23IN2O |
|---|---|
Molecular Weight |
374.26 g/mol |
IUPAC Name |
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide |
InChI |
InChI=1S/C15H22N2O.HI/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H |
InChI Key |
CEWQSCWBTCPHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


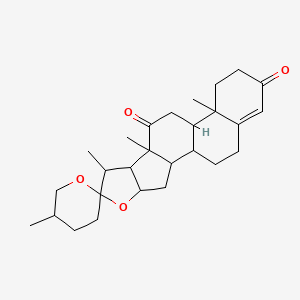

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)
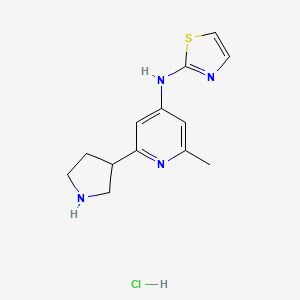
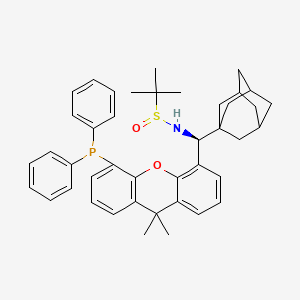
![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)

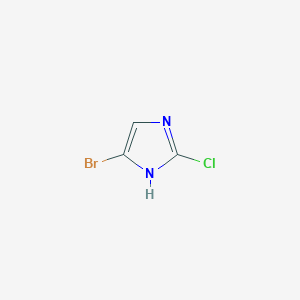
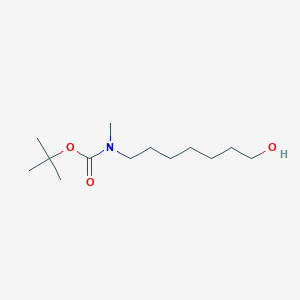
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
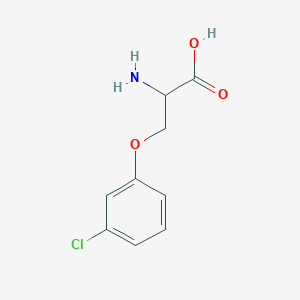
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
